Mepirapim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepirapim is a novel synthetic cannabinoid that first appeared on the illicit drug market in 2013. It has gained attention due to its recreational abuse and the serious health emergencies it has caused. This compound is known for its psychoactive effects, which mimic those of natural cannabinoids found in cannabis. its dangerous pharmacological effects have not been fully scientifically confirmed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mepirapim involves the reaction of a substituted indole with a substituted piperazine. The process typically includes the following steps:
Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis.
Substitution on the indole ring: This involves introducing a substituent group, such as a methyl or halogen, onto the indole ring.
Coupling with piperazine: The substituted indole is then reacted with a substituted piperazine under appropriate conditions, such as in the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Mepirapim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different substituent groups onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or bases, such as palladium on carbon or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Mepirapim and its derivatives are used as chemical probes to study cannabinoid receptors and their signaling pathways.
Biology: Research on this compound helps in understanding the effects of synthetic cannabinoids on biological systems, including their neurotoxic and addictive properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders like epilepsy and Parkinson’s disease.
Industry: This compound and its analogues are explored for their potential use in developing new pharmaceuticals and chemical products
Mechanism of Action
Mepirapim exerts its effects primarily through the activation of cannabinoid receptors, particularly cannabinoid receptor one. This activation leads to a cascade of intracellular signaling events, including the modulation of neurotransmitter release and the alteration of neuronal excitability. This compound’s effects on the dopamine system are particularly notable, as it can cause maladaptation in dopamine-related neurochemicals, leading to neurotoxic effects and addiction-related behaviors .
Comparison with Similar Compounds
Mepirapim is structurally similar to other synthetic cannabinoids, such as JWH-018 and 5F-BEPIRAPIM. it has unique properties that distinguish it from these compounds:
Properties
CAS No. |
2365542-29-4 |
---|---|
Molecular Formula |
C19H27N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C19H27N3O/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3 |
InChI Key |
IUEFFEOHJKCBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.